Taq DNA Polymerase Exhibits a 175-Fold Stronger Bias Against ddATP Compared to T7 Polymerase
In a direct kinetic comparison, Taq DNA polymerase I (Taq Pol I) demonstrates a strong bias against the incorporation of ddATP relative to its natural substrate dATP. This bias is quantified as a 700:1 preference for dATP over ddATP. In stark contrast, T7 DNA polymerase exhibits a preference of only about 4:1 for dATP over ddATP [1]. This 175-fold difference in bias between the two polymerases highlights the critical dependence of ddATP's efficacy as a terminator on the specific enzyme used in the reaction.
| Evidence Dimension | Enzyme preference (dATP over ddATP) |
|---|---|
| Target Compound Data | ddATP is disfavored by a factor of 700 (Taq Pol I) and 4 (T7 Pol) |
| Comparator Or Baseline | dATP (the natural substrate) |
| Quantified Difference | 700:1 bias for Taq Pol I vs. 4:1 bias for T7 Pol; a 175-fold difference in polymerase bias. |
| Conditions | Steady-state kinetic experiments comparing Taq Pol I and T7 DNA polymerase. |
Why This Matters
This data dictates polymerase selection: experiments using Taq polymerase require a ~175-fold higher relative concentration of ddATP to achieve similar termination patterns as T7 polymerase, directly impacting reagent cost and experimental design.
- [1] Brandis JW, Edwards SG, Johnson KA. Slow rate of phosphodiester bond formation accounts for the strong bias that Taq DNA polymerase shows against 2',3'-dideoxynucleotide terminators. Biochemistry. 1996;35(7):2189-2200. View Source
